molecular formula C8H4BrN3O3S B1375202 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole CAS No. 1343454-17-0

2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole

Cat. No.: B1375202
CAS No.: 1343454-17-0
M. Wt: 302.11 g/mol
InChI Key: YRRWEDGNTPKQRI-UHFFFAOYSA-N
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Description

“2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole” is a complex organic compound that contains several functional groups, including a bromo group, a nitro group, a phenoxy group, and a thiadiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiadiazole ring, the introduction of the bromo and nitro groups, and the coupling of the phenoxy group . The exact methods and conditions would depend on the specific reactants and catalysts used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the thiadiazole ring and the phenyl group . The bromo, nitro, and phenoxy groups would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be replaced via nucleophilic substitution, or the nitro group could be reduced to an amino group . The thiadiazole ring might also participate in reactions with electrophiles or nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity and solubility would be affected by the presence of the bromo, nitro, and phenoxy groups . Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

Photodynamic Therapy Potential

  • Application in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis of zinc phthalocyanine substituted with 1,3,4-thiadiazole derivatives, demonstrating their potential as photosensitizers in photodynamic therapy for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Reactivity and Synthesis

  • Synthesis and Reactivity : Werber, Buccheri, and Gentile (1977) reported on the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles and explored their reactivity, indicating amine-imine tautomerism with Δ2-1,3,4-thiadiazolines (Werber, Buccheri, & Gentile, 1977).
  • Antimicrobial Properties : A study by Ameen and Qasir (2017) synthesized derivatives of 1,3,4-thiadiazole and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial applications (Ameen & Qasir, 2017).

Sensor and Detection Applications

  • Al3+ Ion Detection : Manna, Chowdhury, and Patra (2020) designed a phenyl thiadiazole-based Schiff base receptor for the selective detection of Al3+ ions, demonstrating its application in chemical analysis and recovery of contaminated water samples (Manna, Chowdhury, & Patra, 2020).

Corrosion Inhibition

  • Copper Corrosion Inhibition : Tang et al. (2009) studied thiadiazole derivatives as inhibitors for copper corrosion, finding that these compounds adsorb on copper via a physisorption mechanism, which is significant for material protection (Tang et al., 2009).

Anticancer Evaluation

  • Anticancer Properties : Noolvi et al. (2011) synthesized imidazo[2,1-b][1,3,4]-thiadiazole derivatives and evaluated their anticancer activity, identifying compounds with selectivity toward leukemia cancer cell lines (Noolvi et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures often target proteins or enzymes involved in cellular processes . The specific role of these targets would depend on the biological context and the specific interactions between the compound and its targets.

Mode of Action

Brominated compounds often interact with their targets through covalent bonding, leading to changes in the target’s function . The nitro group may also play a role in the compound’s activity, possibly through redox reactions or as an electron-withdrawing group that influences the compound’s reactivity .

Biochemical Pathways

Based on its structure, it could potentially interfere with pathways involving proteins or enzymes that interact with brominated or nitro compounds . The downstream effects would depend on the specific pathways involved and could range from changes in cellular metabolism to alterations in signal transduction.

Pharmacokinetics

For instance, the bromine atom might enhance the compound’s lipophilicity, aiding its absorption and distribution, while the nitro group could be metabolized to various other functional groups .

Result of Action

Based on its structure, it could potentially cause changes in the function of proteins or enzymes it interacts with, leading to alterations in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this molecule would need to be thoroughly evaluated. This would include assessing its toxicity, flammability, and reactivity . Proper handling and disposal procedures would need to be established to ensure safety .

Future Directions

Future research on this compound could explore its potential applications in various fields, such as medicine or materials science. This could involve studying its biological activity, its physical properties, or its reactivity under different conditions .

Properties

IUPAC Name

2-bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O3S/c9-7-10-11-8(16-7)15-6-3-1-5(2-4-6)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRWEDGNTPKQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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